molecular formula C16H24B2O12 B1589535 Bis(diethyl-L-tartrate glycolato)diboron CAS No. 480438-20-8

Bis(diethyl-L-tartrate glycolato)diboron

Cat. No.: B1589535
CAS No.: 480438-20-8
M. Wt: 430 g/mol
InChI Key: LJOXKUBPSYCAFX-DDHJBXDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Bis(diethyl-L-tartrate glycolato)diboron is classified as a combustible solid. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(diethyl-L-tartrate glycolato)diboron can be synthesized through the reaction of diethyl-L-tartrate with boron reagents under controlled conditions. The reaction typically involves the use of solvents such as chloroform or ethanol and may require specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product. The compound is often produced in facilities equipped with advanced analytical and quality control instruments to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Bis(diethyl-L-tartrate glycolato)diboron undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of bis(diethyl-L-tartrate glycolato)diboron involves its ability to form complexes with metal ions, which can then participate in catalytic reactions. The compound’s boron atoms act as electron acceptors, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: Bis(diethyl-L-tartrate glycolato)diboron is unique due to its specific diethyl-L-tartrate moiety, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic and synthetic applications compared to its analogs .

Properties

IUPAC Name

diethyl (4R,5R)-2-[(4R,5R)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOXKUBPSYCAFX-DDHJBXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@H]([C@@H](O2)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24B2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472338
Record name Bis(diethyl-L-tartrate glycolato)diboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-20-8
Record name Bis(diethyl-L-tartrate glycolato)diboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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